![molecular formula C14H10ClFN2OS2 B2984942 5-chloro-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide CAS No. 865544-93-0](/img/structure/B2984942.png)
5-chloro-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
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Overview
Description
Scientific Research Applications
Organic Semiconductors
Thiophene derivatives are pivotal in the development of organic semiconductors . Their ability to conduct electricity makes them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The compound’s structure, which includes a thiophene ring, can be tailored to improve charge transport properties, making it valuable for advanced electronic devices.
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . They protect metals from corroding, which is crucial in maintaining the integrity and longevity of metal structures and machinery. The specific compound could be synthesized to enhance its efficacy as a corrosion inhibitor.
Pharmacological Properties
Thiophene-based molecules exhibit a variety of pharmacological properties . They have been identified to possess anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This compound, with its unique substitutions, could be explored for its potential as a therapeutic agent in treating various diseases.
Material Science Applications
The compound’s utility extends to material science , particularly in the fabrication of OLEDs . OLEDs are used in a wide range of display and lighting technologies, and the compound’s properties could be harnessed to improve the efficiency and durability of these devices.
Anti-Inflammatory and Analgesic Drugs
Thiophene derivatives are known to act as anti-inflammatory and analgesic drugs . The compound could be synthesized into drugs that help reduce inflammation and pain in medical treatments, providing relief for patients with various conditions.
Antimicrobial Agents
Due to their structure, thiophene derivatives can function as antimicrobial agents . They can inhibit the growth of or kill microorganisms, making them valuable in the development of new antibiotics or disinfectants.
Antitumor Activity
Research has shown that thiophene derivatives can exhibit antitumor activity . The compound could be investigated for its efficacy in inhibiting the growth of cancer cells, contributing to the development of novel cancer therapies.
Kinase Inhibition
Thiophene derivatives have been used as kinase inhibitors . Kinases are enzymes that play a significant role in the signaling pathways of cells. Inhibiting specific kinases can be a strategy in treating diseases like cancer, making this compound a potential candidate for drug development.
Mechanism of Action
Target of Action
Similar compounds, such as thiazole derivatives, have been reported to have a wide range of medicinal and biological properties . They can serve as estrogen receptor ligands , neuropeptides , and Y5 adenosine receptors . They may inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 .
Mode of Action
It’s worth noting that thiazole derivatives have been reported to have a wide range of medicinal and biological properties . For instance, they have been found to inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 .
Biochemical Pathways
Thiazole derivatives have been reported to inhibit the cyclooxygenase (cox) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . PGE2 are lipid compounds that are produced by COX enzymes .
Result of Action
Similar compounds have been reported to show good cytotoxicity against tested cell lines . They also showed antibacterial and antifungal activity comparable or slightly better than that of standard medicinal compounds .
properties
IUPAC Name |
5-chloro-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2OS2/c1-2-18-9-4-3-8(16)7-11(9)21-14(18)17-13(19)10-5-6-12(15)20-10/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POBXKKLHKCIEHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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